molecular formula C16H23NO5S B6719261 Methyl 3-methoxy-4-[methyl-[1-(1-methylcyclopropyl)ethyl]sulfamoyl]benzoate

Methyl 3-methoxy-4-[methyl-[1-(1-methylcyclopropyl)ethyl]sulfamoyl]benzoate

Cat. No.: B6719261
M. Wt: 341.4 g/mol
InChI Key: UEQKBVNDRUWCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-methoxy-4-[methyl-[1-(1-methylcyclopropyl)ethyl]sulfamoyl]benzoate is a complex organic compound with a unique structure that includes a methoxy group, a sulfamoyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-4-[methyl-[1-(1-methylcyclopropyl)ethyl]sulfamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 3-methoxy-4-[methyl-[1-(1-methylcyclopropyl)ethyl]sulfamoyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 3-methoxy-4-[methyl-[1-(1-methylcyclopropyl)ethyl]sulfamoyl]benzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate enzyme activity, alter cellular signaling, and affect metabolic processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 3-methoxy-4-[methyl-[1-(1-methylcyclopropyl)ethyl]sulfamoyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 3-methoxy-4-[methyl-[1-(1-methylcyclopropyl)ethyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-11(16(2)8-9-16)17(3)23(19,20)14-7-6-12(15(18)22-5)10-13(14)21-4/h6-7,10-11H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQKBVNDRUWCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)C)N(C)S(=O)(=O)C2=C(C=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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